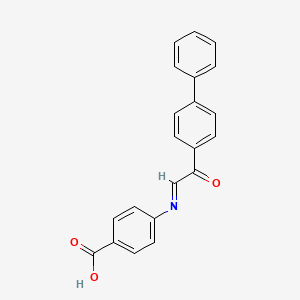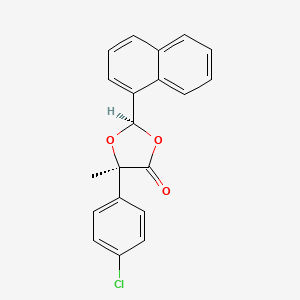
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound that features a dioxolane ring substituted with a chlorophenyl group, a methyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with a carbonyl compound under acidic conditions.
Substitution Reactions: Introduction of the chlorophenyl, methyl, and naphthyl groups can be carried out through various substitution reactions, often using reagents such as chlorinating agents, alkylating agents, and naphthyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl and naphthyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of advanced materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(phenyl)-1,3-dioxolan-4-one: Similar structure but with a phenyl group instead of a naphthyl group.
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-2-yl)-1,3-dioxolan-4-one: Similar structure but with the naphthyl group in a different position.
Uniqueness
The unique combination of substituents in (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one may confer specific chemical properties and biological activities that distinguish it from similar compounds. This could include differences in reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
887304-92-9 |
|---|---|
Molecular Formula |
C20H15ClO3 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(2R,5R)-5-(4-chlorophenyl)-5-methyl-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C20H15ClO3/c1-20(14-9-11-15(21)12-10-14)19(22)23-18(24-20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3/t18-,20+/m0/s1 |
InChI Key |
XUYDCLDIIMVFPI-AZUAARDMSA-N |
Isomeric SMILES |
C[C@]1(C(=O)O[C@@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
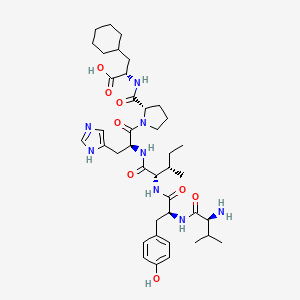
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)
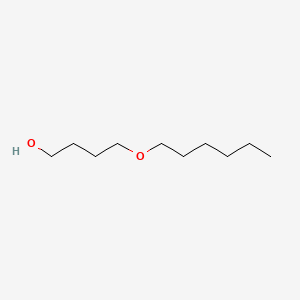
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
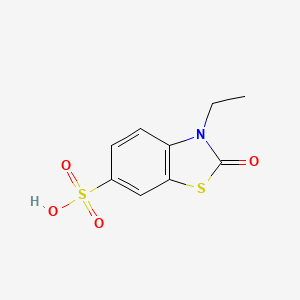
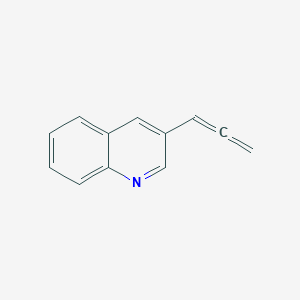
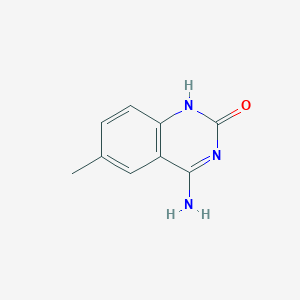
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
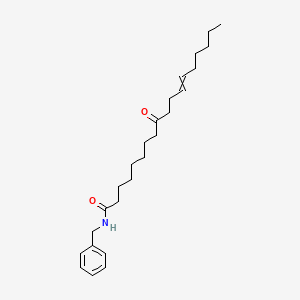

![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
